[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
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Overview
Description
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a chemical compound with the CAS number 2090570-37-7 It is characterized by the presence of a bromophenyl group, a cyclopropyl group, and an imino-lambda6-sulfanyl moiety
Preparation Methods
The synthesis of [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves the reaction of 3-bromophenylamine with cyclopropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the imino-lambda6-sulfanyl linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one can be compared with other similar compounds, such as [(4-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one . While both compounds share similar structural features, the position of the bromine atom on the phenyl ring can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications compared to its analogs.
Properties
CAS No. |
2090570-37-7 |
---|---|
Molecular Formula |
C9H10BrNOS |
Molecular Weight |
260.15 g/mol |
IUPAC Name |
(3-bromophenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
LJNJZFZRAHBTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=N)(=O)C2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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